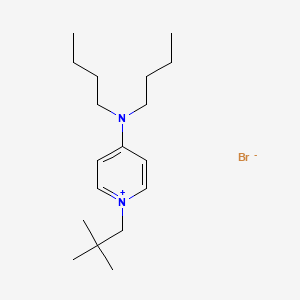
4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide is a quaternary ammonium compound. These types of compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. Quaternary ammonium compounds often exhibit antimicrobial properties and are used in disinfectants and antiseptics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide typically involves the quaternization of a pyridine derivative with an appropriate alkylating agent. The reaction conditions may include:
Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.
Temperature: Room temperature to reflux conditions.
Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction rate.
Industrial Production Methods
Industrial production methods for quaternary ammonium compounds often involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution reactions where the bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction: Depending on the functional groups present, the compound may undergo oxidation or reduction reactions.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, alkoxides, or amines.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield different quaternary ammonium salts.
Scientific Research Applications
Chemistry: Used as a phase transfer catalyst or in the synthesis of other complex molecules.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antifungal activities.
Industry: Utilized in formulations for cleaning agents and disinfectants.
Mechanism of Action
The mechanism of action of 4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide involves its interaction with microbial cell membranes. The compound can disrupt the lipid bilayer, leading to cell lysis and death. The molecular targets include membrane proteins and phospholipids.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Tetrabutylammonium Bromide: Commonly used as a phase transfer catalyst in organic synthesis.
Uniqueness
4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide is unique due to its specific alkyl chain structure, which may confer distinct physicochemical properties and biological activities compared to other quaternary ammonium compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
CAS No. |
95758-22-8 |
|---|---|
Molecular Formula |
C18H33BrN2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N,N-dibutyl-1-(2,2-dimethylpropyl)pyridin-1-ium-4-amine;bromide |
InChI |
InChI=1S/C18H33N2.BrH/c1-6-8-12-20(13-9-7-2)17-10-14-19(15-11-17)16-18(3,4)5;/h10-11,14-15H,6-9,12-13,16H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
CTWSEEVEDWDGNB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN(CCCC)C1=CC=[N+](C=C1)CC(C)(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















